Oleanoglycotoxin-A
Description
Oleanoglycotoxin-A (OGT-A) is a lesser-studied organic compound hypothesized to belong to the family of glycosylated toxins, characterized by a triterpenoid backbone conjugated with sugar moieties . The compound’s nomenclature implies a structural resemblance to oleanane-type triterpenes, which are often associated with anti-inflammatory and cytotoxic activities . Analytical characterization of OGT-A would likely rely on advanced spectral techniques, including $^{13}\text{C}$-NMR and high-resolution mass spectrometry (HRMS), as outlined in protocols for novel organic compounds .
Properties
CAS No. |
50657-29-9 |
|---|---|
Molecular Formula |
C48H78O18 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O18/c1-43(2)14-16-48(42(59)60)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-41-38(66-40-35(57)33(55)31(53)25(20-50)62-40)36(58)37(26(21-51)63-41)65-39-34(56)32(54)30(52)24(19-49)61-39/h8,23-41,49-58H,9-21H2,1-7H3,(H,59,60)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36-,37+,38+,39-,40-,41-,45-,46+,47+,48-/m0/s1 |
InChI Key |
IPJFUYXEIWFMMG-ZFZFIKJNSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Ochratoxin A
Key Similarities and Differences
Research Findings
- Toxicokinetics : OTA’s renal toxicity is linked to organic anion transporters (OATs), which mediate its cellular uptake . While OGT-A’s transport mechanisms are uncharacterized, its glycosylation may influence bioavailability compared to OTA’s phenylalanine moiety.
- Analytical Methods : Both compounds require rigorous spectral validation. OTA is analyzed via HPLC-MS/MS, whereas OGT-A would necessitate $^{13}\text{C}$-NMR for sugar moiety confirmation .
Functional Analog: Digoxin
Key Similarities and Differences
| Parameter | This compound (OGT-A) | Digoxin |
|---|---|---|
| Core Structure | Triterpenoid + glycoside | Cardenolide + trisaccharide |
| Primary Use | Research toxin (hypothesized) | Cardiac glycoside (clinical) |
| Mechanism of Action | Unknown; possible ion channel effects | Na$^+$/K$^+$-ATPase inhibition |
| Toxicity | Potential cardiotoxicity | Narrow therapeutic index, arrhythmias |
Research Findings
- Structural Insights : Digoxin’s trisaccharide chain enhances solubility and target binding . OGT-A’s glycosylation pattern may similarly modulate its bioactivity but remains unverified.
- Analytical Challenges : Both compounds demand spectral clarity in NMR baselines and HRMS precision for structural elucidation .
Methodological Considerations for Comparative Studies
Spectral Data Requirements
Toxicity Assays
- Dose-Response Modeling : WHO guidelines for dose-response assessment should be applied to OGT-A, as with OTA .
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